molecular formula C14H14N4O B11858632 2,7,8-Trimethyl-1-phenyl-1H-purin-6(7H)-one CAS No. 83325-09-1

2,7,8-Trimethyl-1-phenyl-1H-purin-6(7H)-one

Cat. No.: B11858632
CAS No.: 83325-09-1
M. Wt: 254.29 g/mol
InChI Key: KUERXCBPUYONQS-UHFFFAOYSA-N
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Description

2,7,8-Trimethyl-1-phenyl-1H-purin-6(7H)-one is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by its unique structure, which includes three methyl groups and a phenyl group attached to the purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,8-Trimethyl-1-phenyl-1H-purin-6(7H)-one typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with methylating agents under controlled conditions. The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,7,8-Trimethyl-1-phenyl-1H-purin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl or phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.

Major Products Formed

The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted purine derivatives.

Scientific Research Applications

2,7,8-Trimethyl-1-phenyl-1H-purin-6(7H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical studies.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,7,8-Trimethyl-1-phenyl-1H-purin-6(7H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-Trimethylxanthine): A well-known stimulant with a similar purine structure.

    Theobromine (3,7-Dimethylxanthine): Found in cocoa and chocolate, with similar pharmacological effects.

    Theophylline (1,3-Dimethylxanthine): Used in the treatment of respiratory diseases.

Uniqueness

2,7,8-Trimethyl-1-phenyl-1H-purin-6(7H)-one is unique due to the presence of the phenyl group and the specific arrangement of methyl groups. This structural uniqueness may confer distinct chemical and biological properties compared to other purine derivatives.

Properties

CAS No.

83325-09-1

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

2,7,8-trimethyl-1-phenylpurin-6-one

InChI

InChI=1S/C14H14N4O/c1-9-15-13-12(17(9)3)14(19)18(10(2)16-13)11-7-5-4-6-8-11/h4-8H,1-3H3

InChI Key

KUERXCBPUYONQS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C)C(=O)N(C(=N2)C)C3=CC=CC=C3

Origin of Product

United States

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